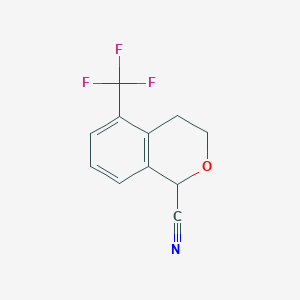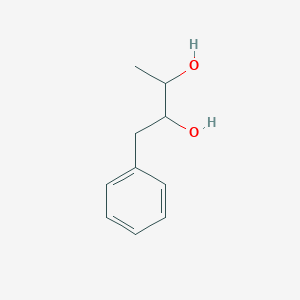
1-Phenylbutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-2,3-diol is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol It is characterized by the presence of a phenyl group attached to a butane backbone with two hydroxyl groups at the 2nd and 3rd positions
Preparation Methods
1-Phenylbutane-2,3-diol can be synthesized through several methods. One common synthetic route involves the hydrolysis of epoxides. For instance, epoxides can be opened under neutral conditions with alcohols and thiols in the presence of a catalytic amount of erbium (III) triflate, affording the corresponding β-alkoxy alcohols and β-hydroxy sulfides in high yields . Another method involves the regio- and stereoselective cleavage of epoxides with water, alcohols, and acetic acid in the presence of catalytic amounts of decatungstocerate (IV) ion . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols with different configurations.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Phenylbutane-2,3-diol exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their function.
Comparison with Similar Compounds
1-Phenylbutane-2,3-diol can be compared with other similar compounds such as:
1-Phenylbutane-1,3-diol: This compound has hydroxyl groups at the 1st and 3rd positions, leading to different chemical properties and reactivity.
1-Phenylbutane-2,3-dione: With carbonyl groups instead of hydroxyl groups, this compound exhibits distinct chemical behavior and applications.
This compound (2R,3R): The stereochemistry of the hydroxyl groups can significantly impact the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific hydroxyl group positioning and the resulting chemical and biological properties.
Properties
CAS No. |
5381-89-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
WHYBHJWYBIXOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



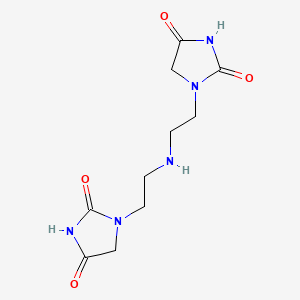

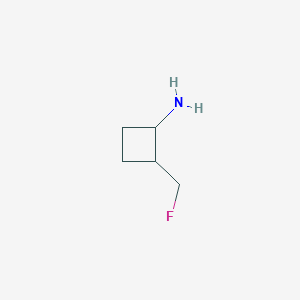
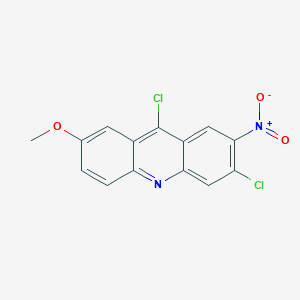
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

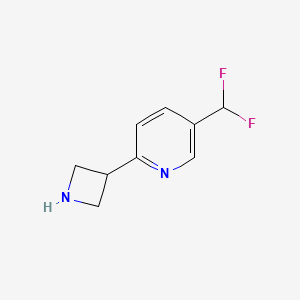

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
